(6-Chloropyridin-3-yl)methyl formate
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Overview
Description
(6-Chloropyridin-3-yl)methyl formate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloropyridine ring and a formate ester group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of (6-Chloropyridin-3-yl)methyl formate typically involves the reaction of 6-chloropyridine-3-methanol with formic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
(6-Chloropyridin-3-yl)methyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formate ester group into an alcohol group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
(6-Chloropyridin-3-yl)methyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methyl formate involves its interaction with specific molecular targets and pathways. The chloropyridine ring can interact with enzymes and receptors, modulating their activity. The formate ester group can undergo hydrolysis to release formic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)methyl formate can be compared with other similar compounds, such as:
(6-Chloropyridin-3-yl)methanol: This compound lacks the formate ester group and has different chemical properties and applications.
(6-Chloropyridin-3-yl)acetic acid: This compound has a carboxylic acid group instead of a formate ester, leading to different reactivity and uses.
(6-Chloropyridin-3-yl)methyl acetate:
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)methyl formate |
InChI |
InChI=1S/C7H6ClNO2/c8-7-2-1-6(3-9-7)4-11-5-10/h1-3,5H,4H2 |
InChI Key |
PMZUKSFSDVKSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1COC=O)Cl |
Origin of Product |
United States |
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